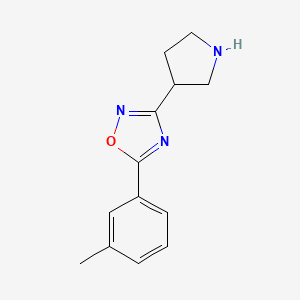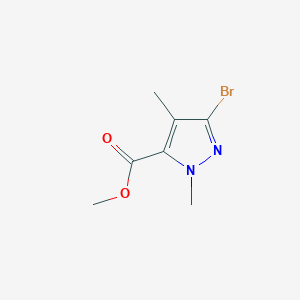
2-甲基-1-(甲基氨基)-2-丙醇盐酸盐
描述
2-Methyl-1-(methylamino)-2-propanol hydrochloride is a useful research compound. Its molecular formula is C5H14ClNO and its molecular weight is 139.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-1-(methylamino)-2-propanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(methylamino)-2-propanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
缓冲溶液的制备
该化合物用于制备缓冲溶液 。缓冲溶液在许多化学和生物实验中至关重要,因为它们有助于维持稳定的pH值,这对大多数生物系统和化学反应至关重要。
化妆品行业
2-甲基-1-(甲基氨基)-2-丙醇盐酸盐在化妆品行业中使用 。它可以作为pH调节剂,帮助维持化妆品配方中其他成分的稳定性和有效性。
光谱学研究
该化合物用于ATR-FTIR(衰减全反射-傅里叶变换红外)光谱学研究 。 具体来说,它已被用于研究一系列杂环二胺的一氧化碳吸收特性 .
物质合成
它用于物质的合成 。这意味着它可以作为生产其他化学物质的起始原料或中间体。
实验室化学品
2-甲基-1-(甲基氨基)-2-丙醇盐酸盐用作实验室化学品 。它可以用于各种实验室程序和实验。
大气化学研究
在大型大气模拟室中研究了2-氨基-2-甲基-1-丙醇的OH引发降解 。这项研究有助于我们了解该化合物在大气中的行为和影响。
作用机制
Target of Action
It’s known that this compound undergoes oh-initiated degradation .
Mode of Action
The interaction of 2-Methyl-1-(methylamino)-2-propanol hydrochloride with its targets involves a process called OH-initiated degradation. The theoretical calculations predict that the reaction proceeds via hydrogen abstraction from the CH3 groups (5-10%), CH2 group (>70%), and NH2 group (5-20%). Hydrogen abstraction from the OH group can be disregarded under atmospheric conditions .
Biochemical Pathways
The degradation of 2-Methyl-1-(methylamino)-2-propanol hydrochloride affects various biochemical pathways. The photo-oxidation experiments show 2-amino-2-methylpropanal as the major gas-phase product and propan-2-imine, 2-iminopropanol, acetamide, formaldehyde, and nitramine 2-methyl-2-(nitroamino)-1-propanol as minor primary products .
Result of Action
The degradation of this compound results in the formation of various products, including 2-amino-2-methylpropanal, propan-2-imine, 2-iminopropanol, acetamide, formaldehyde, and nitramine 2-methyl-2-(nitroamino)-1-propanol .
Action Environment
The action of 2-Methyl-1-(methylamino)-2-propanol hydrochloride is influenced by environmental factors. The OH-initiated degradation of this compound was investigated under simulated atmospheric conditions . The degradation process was accompanied by extensive particle formation initiated by the reaction of the compound with nitric acid .
生化分析
Biochemical Properties
2-Methyl-1-(methylamino)-2-propanol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the degradation of amino acids and other small molecules . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which facilitate the binding of the compound to the active sites of enzymes and proteins.
Cellular Effects
The effects of 2-Methyl-1-(methylamino)-2-propanol hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic regulation . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-1-(methylamino)-2-propanol hydrochloride involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, leading to the inhibition or activation of their activity . This, in turn, results in downstream effects on cellular processes and gene expression, ultimately influencing cell function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1-(methylamino)-2-propanol hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 2-Methyl-1-(methylamino)-2-propanol hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
2-Methyl-1-(methylamino)-2-propanol hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of amino acids and other small molecules . These interactions can affect metabolic flux and the levels of metabolites within cells. For example, the compound may influence the activity of enzymes involved in the breakdown of amino acids, leading to changes in the levels of metabolic intermediates and end products.
Transport and Distribution
The transport and distribution of 2-Methyl-1-(methylamino)-2-propanol hydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects on cellular processes. The distribution of the compound within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of 2-Methyl-1-(methylamino)-2-propanol hydrochloride is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence metabolic processes and energy production. The specific localization of the compound within cells can affect its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
2-methyl-1-(methylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(2,7)4-6-3;/h6-7H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIKGAIAASGOOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866224-55-7 | |
| Record name | 2-Propanol, 2-methyl-1-(methylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866224-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


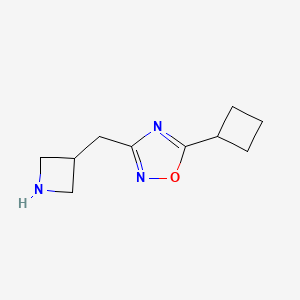
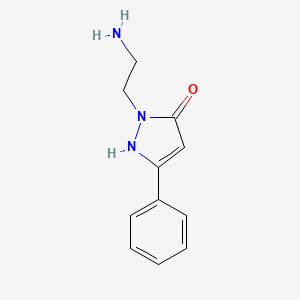

![5-(Piperidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1471295.png)
![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)aniline](/img/structure/B1471296.png)

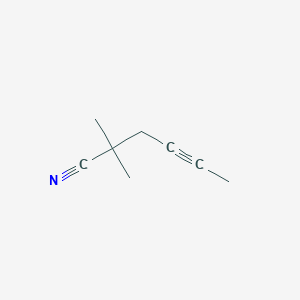
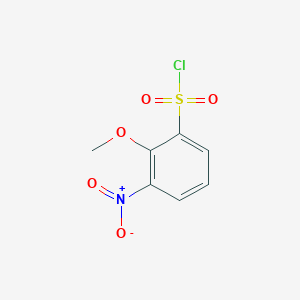
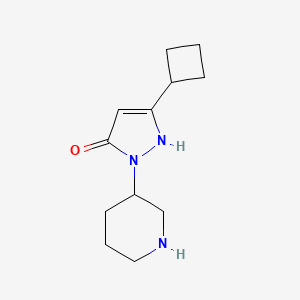
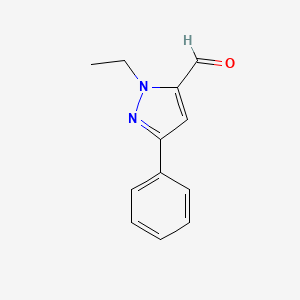
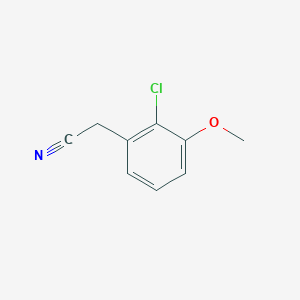
![2,7-Diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B1471310.png)
